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Compound of Interest

Compound Name:
(3-methyl-1H-indol-5-

yl)methanamine

CAS No.: 933735-99-0

Cat. No.: B3181588

Get Quote

The architectural design of 3-methyl-5-(aminomethyl)indole is not arbitrary; every functional

group serves a distinct mechanistic purpose in target engagement:

C3-Methyl Group (Steric & Lipophilic Modulator): The C3-methyl group restricts the rotational

degrees of freedom of the indole core. Causality: By locking the scaffold into a preferred

conformation, it minimizes entropic penalties upon binding to a target receptor. Furthermore,

the methyl group increases the overall lipophilicity of the molecule, which is a critical factor

for driving blood-brain barrier (BBB) penetration in central nervous system (CNS) drugs[2].

C5-Aminomethyl Group (Electrostatic Anchor): The primary amine acts as a critical hydrogen

bond donor. Causality: In aminergic G-protein-coupled receptors (GPCRs), this primary

amine is protonated at physiological pH (7.4), allowing it to form a highly stable salt bridge

with conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pocket[2].

Physicochemical Profiling & Developability
Understanding the quantitative physicochemical profile is essential for predicting ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) behavior. The table below

summarizes the core metrics of the scaffold.
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Property Value
Causality / Implication for
Drug Design

Chemical Name
(3-Methyl-1H-indol-5-

yl)methanamine
IUPAC nomenclature standard.

CAS Registry Number 933735-99-0
Unique identifier for sourcing

and compliance[1].

Molecular Formula C10H12N2
Determines exact mass for MS

validation.

Molecular Weight 160.22 g/mol

Low MW allows for extensive

downstream elaboration

without violating Lipinski’s Rule

of 5.

LogP (Estimated) 1.8 - 2.1

The C3-methyl increases

lipophilicity, enhancing BBB

penetration for CNS targets[2].

pKa (Aliphatic Amine) ~9.5

Ensures protonation at

physiological pH (7.4) for

necessary salt bridge

formation.

pKa (Indole NH) ~16.2

Remains neutral under

physiological conditions; acts

strictly as a hydrogen bond

donor.

Pharmacological Applications & Target Engagement
Aminomethylindole derivatives are extensively utilized across multiple therapeutic areas:

5-HT6 Receptor Antagonism: Serotonin type 6 (5-HT6) receptor antagonists are promising

targets for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.

The 3-methyl-5-(aminomethyl)indole scaffold serves as a potent bioisostere for piperazine-

based antagonists, providing the basic nitrogen required for target engagement while

improving brain penetration (Cb/Cp ratios)[2].
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Alpha-1 Adrenoceptor Modulation: Derivatives of aminomethylindoles have been engineered

into selective alpha-1 adrenoceptor antagonists (e.g., sertindole analogs). The precise

positioning of the aminomethyl group dictates selectivity against off-target dopamine (D2/D3)

and serotonin (5-HT2A) receptors[2].

Tubulin Polymerization Inhibition: N-acetylated derivatives of aminomethylindoles disrupt

microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis, making them

viable candidates for oncology[3].
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Mechanism of 5-HT6 receptor antagonism by aminomethylindole derivatives.
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Experimental Protocols: Synthesis and
Functionalization
To utilize 3-methyl-5-(aminomethyl)indole in library synthesis, selective functionalization is

paramount. The following self-validating protocols detail the synthesis of the core and its

selective N-Boc protection[3][4].

Protocol A: Catalytic Hydrogenation of 5-Cyano-3-
methylindole

Objective: Reduce the nitrile precursor to a primary amine to yield 3-methyl-5-

(aminomethyl)indole.

Causality of Reagents: 10% Palladium on carbon (Pd/C) is selected over aggressive

hydrides like Lithium Aluminum Hydride (LiAlH4) to prevent over-reduction or side reactions

with the sensitive indole core. Ethanol is utilized as a protic solvent to stabilize the forming

amine intermediate[3].

Step-by-Step Execution:

Dissolve 5-cyano-3-methylindole (1.0 eq) in absolute ethanol to achieve a 0.2 M

concentration.

Add 10% Pd/C (10% w/w relative to the substrate) strictly under an inert argon

atmosphere to prevent spontaneous ignition of the catalyst.

Pressurize the reaction vessel with H2 gas to 40 psi on a Parr shaker. Causality: 40 psi

provides sufficient thermodynamic driving force for nitrile reduction without hydrogenating

the indole pyrrole ring[3].

Agitate the mixture at 25°C for 6 hours.

Self-Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1). The

disappearance of the sharp nitrile peak (~2220 cm⁻¹) in FT-IR and the appearance of a

primary amine molecular ion peak [M+H]+ at m/z 161.1 in LC-MS confirms complete

conversion.
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Filter the mixture through a Celite pad to safely remove the palladium catalyst and

concentrate the filtrate under reduced pressure.

Protocol B: Regioselective N-Boc Protection
Objective: Protect the primary aliphatic amine while leaving the indole nitrogen unmodified

for downstream cross-coupling.

Causality of Conditions: The primary aliphatic amine (pKa ~9.5) is orders of magnitude more

nucleophilic than the indole nitrogen (pKa ~16.2). By strictly controlling the stoichiometry

(1.05 eq) and temperature (0°C to RT), we thermodynamically favor the primary amine

attack, preventing unselective bis-protection[4].

Step-by-Step Execution:

Dissolve 3-methyl-5-(aminomethyl)indole (1.0 eq) in anhydrous THF (0.1 M).

Cool the solution to 0°C using an ice bath. Causality: Lowering the kinetic energy of the

system suppresses the competing, higher-activation-energy reaction at the indole

nitrogen[4].

Add di-tert-butyl dicarbonate ((Boc)2O, 1.05 eq) dropwise over 15 minutes.

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Self-Validation System: Perform ninhydrin staining on a TLC plate. The starting material

will stain a deep purple/blue (indicating a free primary amine), while the desired N-Boc

protected product will remain unstained under ninhydrin, validating the complete

consumption of the primary amine.

Quench the reaction with distilled water, extract with ethyl acetate, wash the organic layer

with brine, dry over anhydrous Na2SO4, and concentrate.
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Synthetic workflow for 3-methyl-5-(aminomethyl)indole and selective N-Boc protection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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